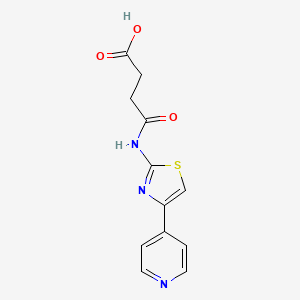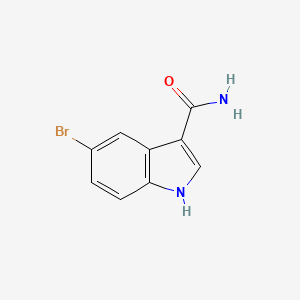
5-溴-1H-吲哚-3-甲酰胺
描述
5-Bromo-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
科学研究应用
5-Bromo-1H-indole-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
作用机制
Target of Action
5-Bromo-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 5-bromo-1H-indole-3-carboxamide may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives can inhibit various enzymes and proteins . Therefore, it is plausible that 5-bromo-1H-indole-3-carboxamide may interact with its targets in a similar manner, leading to changes in their function.
生化分析
Biochemical Properties
5-Bromo-1H-indole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The interaction between 5-bromo-1H-indole-3-carboxamide and GSK-3 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in downstream signaling pathways and cellular functions.
Cellular Effects
5-Bromo-1H-indole-3-carboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By inhibiting COX enzymes, 5-bromo-1H-indole-3-carboxamide can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound has been reported to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects.
Molecular Mechanism
The molecular mechanism of action of 5-bromo-1H-indole-3-carboxamide involves its interactions with various biomolecules. The compound can bind to the active sites of enzymes, such as GSK-3 and COX, leading to their inhibition . This inhibition can result in changes in downstream signaling pathways and alterations in gene expression. For instance, the inhibition of GSK-3 by 5-bromo-1H-indole-3-carboxamide can lead to the activation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1H-indole-3-carboxamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to 5-bromo-1H-indole-3-carboxamide has been reported to result in sustained inhibition of target enzymes and prolonged alterations in cellular functions. The exact temporal effects can vary depending on the specific experimental conditions and the type of cells used.
Dosage Effects in Animal Models
The effects of 5-bromo-1H-indole-3-carboxamide can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, low doses of the compound may result in mild anti-inflammatory effects, while higher doses can lead to significant inhibition of inflammatory responses. At very high doses, 5-bromo-1H-indole-3-carboxamide can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Therefore, it is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
5-Bromo-1H-indole-3-carboxamide is involved in various metabolic pathways. The compound can be metabolized by enzymes, such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolites can further interact with other biomolecules and influence metabolic flux and metabolite levels. For example, the metabolism of 5-bromo-1H-indole-3-carboxamide can result in the formation of reactive intermediates that can bind to cellular macromolecules, leading to potential cytotoxic effects. Additionally, the compound can affect the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 5-bromo-1H-indole-3-carboxamide within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and distributed to various cellular compartments . For instance, it can interact with ATP-binding cassette (ABC) transporters, which play a role in the efflux of xenobiotics from cells. The distribution of 5-bromo-1H-indole-3-carboxamide within tissues can also be influenced by its binding to plasma proteins and its affinity for specific cellular targets. These factors can affect the localization and accumulation of the compound, thereby influencing its biological effects.
Subcellular Localization
The subcellular localization of 5-bromo-1H-indole-3-carboxamide can impact its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, 5-bromo-1H-indole-3-carboxamide can be targeted to the mitochondria, where it can affect cellular energy production and apoptosis. The subcellular localization of the compound can also be influenced by its interactions with other biomolecules, such as chaperones and transporters.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indole-3-carboxamide typically involves the bromination of indole derivatives followed by the introduction of the carboxamide group. One common method starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The resulting 5-bromoindole is then reacted with a suitable carboxamide precursor under acidic or basic conditions to yield 5-bromo-1H-indole-3-carboxamide .
Industrial Production Methods: Industrial production of 5-bromo-1H-indole-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 5-Bromo-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or ethanol, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indole derivatives
- Indole-3-carboxylic acid derivatives
- Indoline derivatives
相似化合物的比较
5-Bromoindole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.
5-Methoxy-1H-indole-3-carboxamide: Similar structure but with a methoxy group at the 5-position instead of a bromine atom.
5-Fluoro-1H-indole-3-carboxamide: Similar structure but with a fluorine atom at the 5-position instead of a bromine atom.
Uniqueness: 5-Bromo-1H-indole-3-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
属性
IUPAC Name |
5-bromo-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWBENAKGAERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


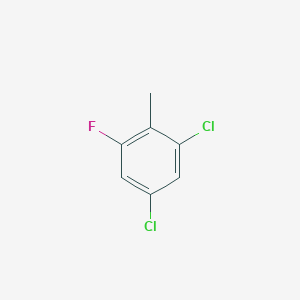
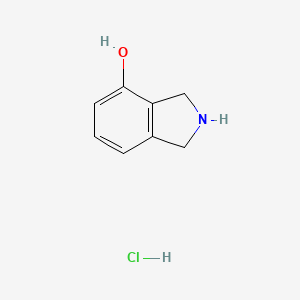
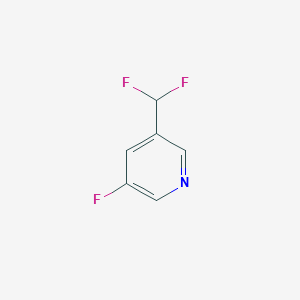
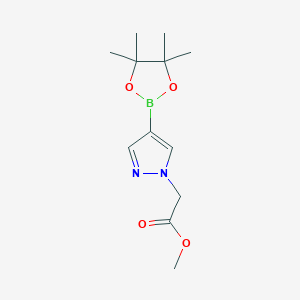
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)


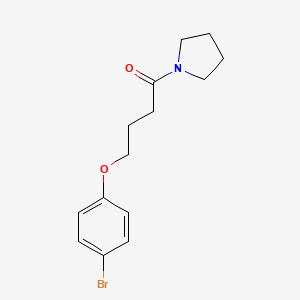


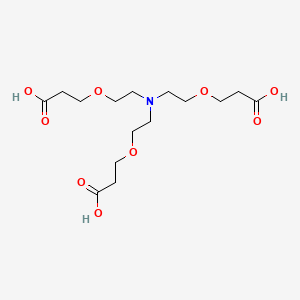
![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)

